molecular formula C24H19ClO4 B11655229 7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

Cat. No.: B11655229
M. Wt: 406.9 g/mol
InChI Key: IYMVBWVHBOTHNJ-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and dimethylphenoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 3,5-dimethylphenol.

    Formation of Intermediates: The starting materials undergo various chemical reactions, including alkylation and etherification, to form intermediates.

    Cyclization: The intermediates are then subjected to cyclization reactions to form the chromen-4-one core structure.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.

    Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling pathways.

    Altering Gene Expression: It may influence the expression of genes involved in inflammation, oxidative stress, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-phenyl-4H-chromen-4-one: A structurally similar compound with different substituents.

    7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Another related compound with a methyl group instead of a chlorophenyl group.

Uniqueness

The presence of both chlorophenyl and dimethylphenoxy groups in 7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one makes it unique compared to other chromen-4-one derivatives. These groups may contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H19ClO4

Molecular Weight

406.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)chromen-4-one

InChI

InChI=1S/C24H19ClO4/c1-15-9-16(2)11-19(10-15)29-23-14-28-22-12-18(7-8-20(22)24(23)26)27-13-17-5-3-4-6-21(17)25/h3-12,14H,13H2,1-2H3

InChI Key

IYMVBWVHBOTHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl)C

Origin of Product

United States

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